molecular formula C16H18OS B12551495 2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- CAS No. 189030-25-9

2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)-

Cat. No.: B12551495
CAS No.: 189030-25-9
M. Wt: 258.4 g/mol
InChI Key: KPMJVTIQCSYNJT-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- is an organic compound that features a cyclopentenone ring substituted with butyl, methylene, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable butyl-substituted cyclopentenone with a phenylthio reagent can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog with a cyclopentenone ring and no additional substituents.

    2-Cyclopenten-1-one, 2-butyl-: Similar structure but lacks the methylene and phenylthio groups.

    2-Cyclopenten-1-one, 3-(phenylthio)-: Contains the phenylthio group but lacks the butyl and methylene substituents.

Uniqueness

2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

189030-25-9

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

2-butyl-5-methylidene-3-phenylsulfanylcyclopent-2-en-1-one

InChI

InChI=1S/C16H18OS/c1-3-4-10-14-15(11-12(2)16(14)17)18-13-8-6-5-7-9-13/h5-9H,2-4,10-11H2,1H3

InChI Key

KPMJVTIQCSYNJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(CC(=C)C1=O)SC2=CC=CC=C2

Origin of Product

United States

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